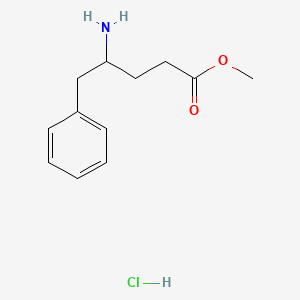

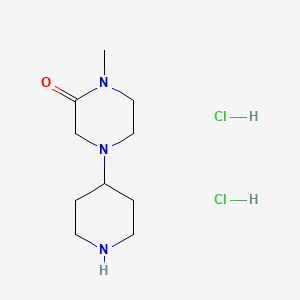

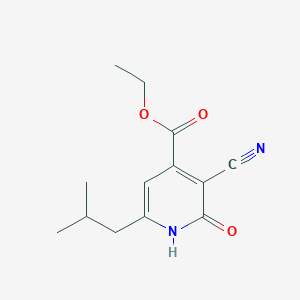

![molecular formula C10H14Cl2N4 B1430083 [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride CAS No. 1351589-60-0](/img/structure/B1430083.png)

[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The S-alkylation was performed using cesium carbonate as an alkaline base .Molecular Structure Analysis

The molecular structure of this compound is determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD . The structure of these derivatives was confirmed by spectroscopic techniques like IR, 1D and 2D NMR .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Antibacterial activity was determined by measuring the diameter of inhibition zone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include density, melting point, boiling point, and structure .Aplicaciones Científicas De Investigación

Anticancer Activity

1,2,4-Triazole derivatives have been studied for their potential anticancer properties. They can act as lead compounds for synthesizing various heterocyclic compounds with diverse biological activities .

Antimicrobial Properties

These derivatives exhibit significant antimicrobial activities, making them valuable in the development of new antibiotics and antiseptic agents .

Antiviral Applications

The antiviral properties of 1,2,4-triazole derivatives make them candidates for creating antiviral drugs, especially against resistant strains .

Antitubercular Activity

Their antitubercular activity is another important application, contributing to the fight against tuberculosis .

Analgesic and Anti-inflammatory Uses

They are also known for their analgesic and anti-inflammatory effects, which can be utilized in pain management and inflammatory conditions .

Antidepressant Effects

The antidepressant activities of these compounds can lead to the development of new treatments for depression .

Organocatalysis

In chemistry, these derivatives play a role in organocatalysis, facilitating various chemical reactions without the need for metals .

Materials Science

1,2,4-Triazole derivatives are used in materials science for their interesting properties in metal-free applications and as components in metal-organic frameworks (MOFs) .

Mecanismo De Acción

Target of Action

Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

It’s suggested that similar compounds exhibit their neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound may reduce inflammation and promote neuroprotection .

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Action Environment

Similar compounds have shown promising results with respect to the stabilization of both cu + and cu 2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c1-8-12-13-10(7-11)14(8)9-5-3-2-4-6-9;;/h2-6H,7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTMDQXZFHOCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

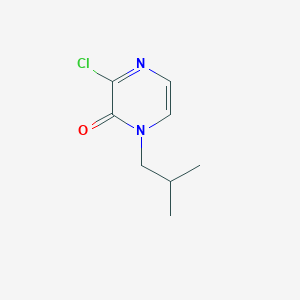

![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1430000.png)

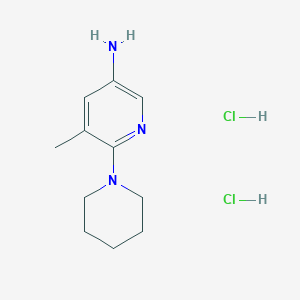

![9-Methyl-6-azaspiro[3.5]nonane](/img/structure/B1430002.png)

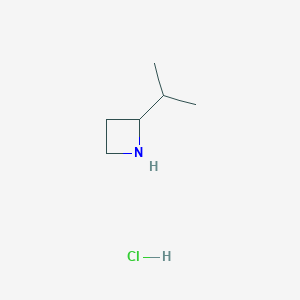

![3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride](/img/structure/B1430003.png)

![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)

![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)